Cas no 169273-54-5 (Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI))

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI) structure
169273-54-5 structure
Nombre del producto:Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI)
Número CAS:169273-54-5
MF:C28H43N3O6S3
Megavatios:613.85252404213
CID:152348
PubChem ID:461637

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI)
    • carbamic acid, N-[(1R,2R)-3-[(3aR,6S,7aS)-6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-, (2S,3R)-tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester
    • [(2S,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)meth
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R
    • [(2S,3R)-2-methyl-1,1-dioxo-thiolan-3-yl] N-[(1R,2R)-3-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-2-hydroxy-1-(phenylsulfanylmethyl)propyl]carbamate
    • CHEMBL318129
    • DTXSID30168682
    • BDBM50285970
    • 5-(3(R)-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
    • [(1R,2R)-3-((3aR,6S,7aS)-6-tert-Butylcarbamoyl-hexahydro-thieno[3,2-c]pyridin-5-yl)-2-hydroxy-1-phenylsulfanylmethyl-propyl]-carbamic acid (2S,3R)-2-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl ester
    • 5-[3(R)-[[(2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl]amino]-4-(phenylthio)-2(R)-hydroxybutyl]-N-(1,1-dimethylethyl)octahydrothieno[3,2-c]pyridine-6(R)-carboxamide
    • 169273-54-5
    • Renchi: InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24+,25-/m0/s1
    • Clave inchi: SSAWLODCPROYGG-PFDRMGOISA-N
    • Sonrisas: C1C=CC(SC[C@@H]([C@@H](CN2C[C@H]3CCS[C@H]3C[C@H]2C(NC(C)(C)C)=O)O)NC(O[C@@H]2CCS(=O)(=O)[C@H]2C)=O)=CC=1

Atributos calculados

  • Calidad precisa: 613.23169
  • Masa isotópica única: 613.231
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 40
  • Cuenta de enlace giratorio: 11
  • Complejidad: 979
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 184Ų
  • Xlogp3: 3.2

Propiedades experimentales

  • Denso: 1.32
  • Punto de ebullición: 864.4°Cat760mmHg
  • Punto de inflamación: 476.6°C
  • índice de refracción: 1.618
  • PSA: 125.04

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI) Literatura relevante

Artículos recomendados

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue